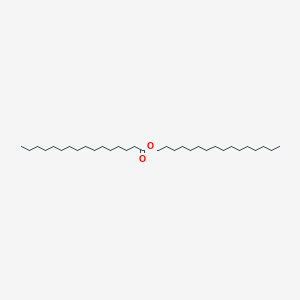
4-(トリフルオロメトキシ)安息香酸
概要
説明
4-(Trifluoromethoxy)benzoic acid is an organic compound with the molecular formula C8H5F3O3. It is a derivative of benzoic acid where a trifluoromethoxy group (-OCF3) is substituted at the para position of the benzene ring. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications .
科学的研究の応用
4-(Trifluoromethoxy)benzoic acid has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: It serves as a precursor in the synthesis of drugs with antifungal and antimalarial properties.
Industry: The compound is used in the production of dyes, liquid crystal materials, and electronic chemicals.
作用機序
Target of Action
It is noted that the compound may have an impact on the respiratory system .
Mode of Action
Biochemical Pathways
It is known that the compound can be used in the suzuki–miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
The compound’s molecular weight of 2061187 may influence its bioavailability.
Result of Action
The compound has been used in the synthesis of other compounds via N,N?-dicyclohexylcarbodiimide coupling in dry N,N-dimethylformamide .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(Trifluoromethoxy)benzoic acid. For instance, the compound should be prevented from entering drains or public waters
生化学分析
Biochemical Properties
The specific biochemical properties of 4-(Trifluoromethoxy)benzoic acid are not well-documented. It is known that benzoic acid derivatives can participate in a variety of biochemical reactions. For instance, they can act as intermediates in synthetic β-1-O-acyl-D-glucopyranuronates .
Cellular Effects
The cellular effects of 4-(Trifluoromethoxy)benzoic acid are not well-studied. Benzoic acid derivatives have been shown to interact with various cellular processes. For example, some derivatives have been used in the study of internal acyl migration and hydrolysis .
Molecular Mechanism
It is known that benzoic acid derivatives can participate in a variety of chemical reactions, such as internal acyl migration and hydrolysis .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of 4-(Trifluoromethoxy)benzoic acid in laboratory settings. It is known that benzoic acid derivatives can undergo various reactions over time, such as internal acyl migration and hydrolysis .
Metabolic Pathways
Benzoic acid derivatives are known to participate in various biochemical reactions, suggesting that they may be involved in multiple metabolic pathways .
準備方法
Synthetic Routes and Reaction Conditions
4-(Trifluoromethoxy)benzoic acid can be synthesized through several methods. One common method involves the reaction of 4-(trifluoromethoxy)benzonitrile with a suitable hydrolyzing agent. The nitrile group is hydrolyzed to form the carboxylic acid . Another method involves the use of 4-(trifluoromethoxy)phenylmagnesium bromide, which reacts with carbon dioxide to form the desired product .
Industrial Production Methods
In industrial settings, the production of 4-(trifluoromethoxy)benzoic acid often involves large-scale reactions using similar synthetic routes. The choice of reagents and conditions is optimized for yield and purity. For example, the use of anhydrous hydrogen fluoride for fluoridation and specific solvents like tetrachloroethane can be employed .
化学反応の分析
Types of Reactions
4-(Trifluoromethoxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The trifluoromethoxy group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols .
類似化合物との比較
Similar Compounds
4-(Trifluoromethyl)benzoic acid: Similar in structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
3-(Trifluoromethoxy)benzoic acid: The trifluoromethoxy group is positioned at the meta position.
2-(Trifluoromethoxy)benzoic acid: The trifluoromethoxy group is positioned at the ortho position.
Uniqueness
4-(Trifluoromethoxy)benzoic acid is unique due to the para positioning of the trifluoromethoxy group, which influences its reactivity and interaction with other molecules. This positioning can affect the compound’s electronic properties and steric hindrance, making it distinct from its isomers .
特性
IUPAC Name |
4-(trifluoromethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O3/c9-8(10,11)14-6-3-1-5(2-4-6)7(12)13/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RATSANVPHHXDCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20186633 | |
| Record name | 4-(Trifluoromethoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20186633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
330-12-1 | |
| Record name | 4-(Trifluoromethoxy)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=330-12-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Trifluoromethoxy)benzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000330121 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Trifluoromethoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20186633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(trifluoromethoxy)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.776 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[1-[[tert-Butyldimethylsilyl]oxy]ethyl]azetidin-2-one](/img/structure/B143482.png)

![(1S,4R)-2-Azabicyclo[2.2.1]heptan-3-one](/img/structure/B143491.png)






![Thieno[3,2-c]pyridine](/img/structure/B143518.png)


![2-Acetamidobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B143523.png)

